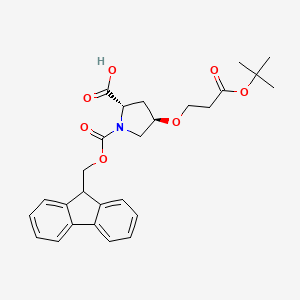
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid is a complex organic molecule often used in synthetic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butoxy group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the tert-Butoxy Group: The tert-butoxy group is added through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protecting groups (Fmoc and tert-butoxy) are particularly useful in peptide synthesis, allowing for selective deprotection and further functionalization.
Biology
In biological research, derivatives of this compound are used to study enzyme mechanisms and protein interactions. The Fmoc group is often employed in solid-phase peptide synthesis (SPPS), a crucial technique for creating peptides and small proteins.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a valuable intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the amino group can participate in peptide bond formation. The tert-butoxy group serves a similar protective function for carboxyl groups.
相似化合物的比较
Similar Compounds
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxyproline: Similar structure but with a hydroxyl group instead of the tert-butoxy group.
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid: Contains an amino group instead of the tert-butoxy group.
Uniqueness
The unique combination of the Fmoc and tert-butoxy groups in (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid provides distinct advantages in synthetic chemistry. These protecting groups allow for selective reactions and deprotection steps, making the compound highly versatile for various applications.
属性
分子式 |
C27H31NO7 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC 名称 |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO7/c1-27(2,3)35-24(29)12-13-33-17-14-23(25(30)31)28(15-17)26(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,30,31)/t17-,23+/m1/s1 |
InChI 键 |
HEMJMHCVPMXSLK-HXOBKFHXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)CCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



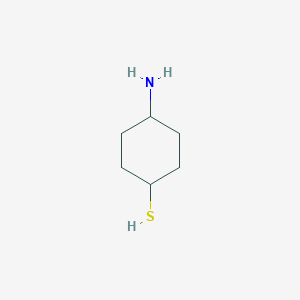

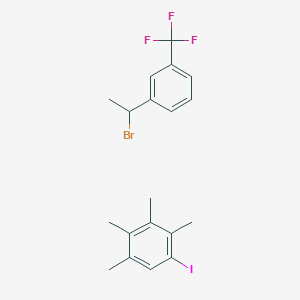


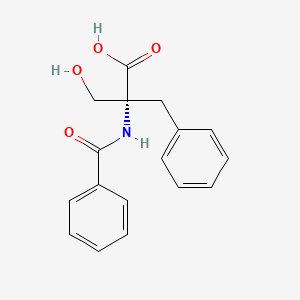
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)
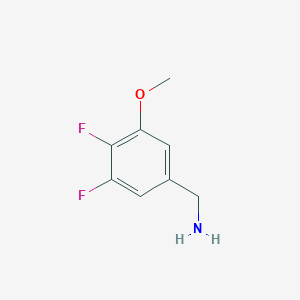
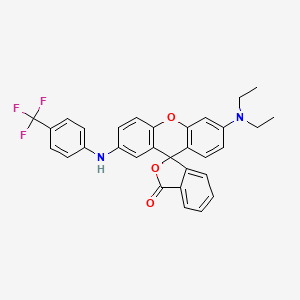
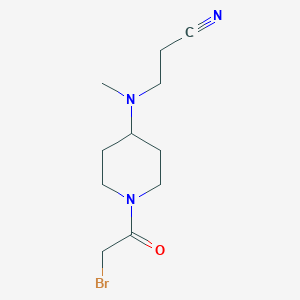
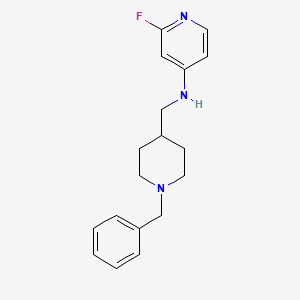
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
